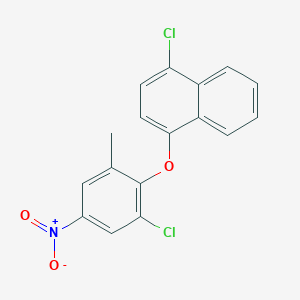
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chlorinated phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route is as follows:
Halogenation: The starting material, naphthalene, undergoes chlorination to introduce a chlorine atom at the desired position.
Nitration: The chlorinated naphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Etherification: The nitro-chlorinated naphthalene is reacted with 2-chloro-6-methylphenol in the presence of a base such as potassium carbonate to form the desired phenoxy ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy naphthalenes.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene: Similar structure but lacks the methyl group.
1-Chloro-4-(2-chloro-6-methylphenoxy)naphthalene: Similar structure but lacks the nitro group.
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both a nitro group and a methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Propiedades
Número CAS |
83054-22-2 |
|---|---|
Fórmula molecular |
C17H11Cl2NO3 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-11(20(21)22)9-15(19)17(10)23-16-7-6-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Clave InChI |
MEYLVPCYDKRADV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


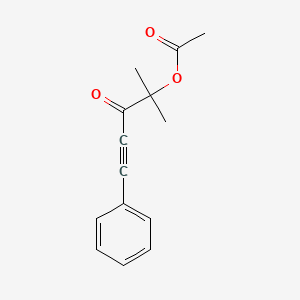

![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
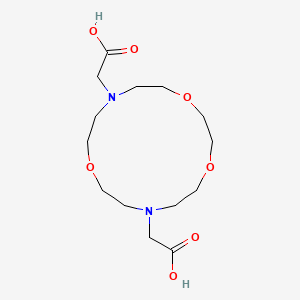



![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
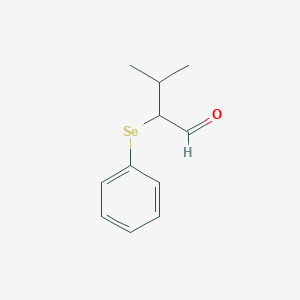
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
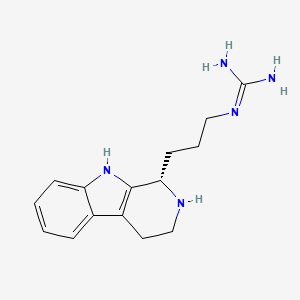
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
